molecular formula C12H5ClO3 B186981 4-Chloro-1,8-naphthalic anhydride CAS No. 4053-08-1

4-Chloro-1,8-naphthalic anhydride

Cat. No.: B186981
CAS No.: 4053-08-1
M. Wt: 232.62 g/mol
InChI Key: UJEUBSWHCGDJQU-UHFFFAOYSA-N
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Description

4-Chloro-1,8-naphthalic anhydride is an organic compound with the molecular formula C12H5ClO3. It is a white crystalline solid that is used as an intermediate in the synthesis of various organic compounds. This compound is known for its versatility and is utilized in the production of dyes, pigments, agrochemicals, and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Chloro-1,8-naphthalic anhydride are not fully understood. It is known that the compound can interact with various biomolecules. For instance, the oxygen of the carbonyl group in this compound can provide a lone pair of electrons to undercoordinated Pb2+, thereby passivating this defect .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that the compound can interact with biomolecules at the molecular level. For instance, it can bind to undercoordinated Pb2+ and passivate this defect .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 202-206 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-1,8-naphthalic anhydride can be synthesized from 5-chloroacenaphthene. The synthesis involves the oxidation of 5-chloroacenaphthene to form this compound . The reaction conditions typically include the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,8-naphthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1,8-naphthalic anhydride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of dyes, pigments, and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1,8-naphthalic anhydride is unique due to its specific reactivity profile and the presence of a chlorine atom, which allows for selective substitution reactions. This makes it a valuable intermediate in the synthesis of various specialized organic compounds .

Properties

IUPAC Name

8-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEUBSWHCGDJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063279
Record name 4-Chloronaphthalene-1,8-dicarboxylic anhydride
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Molecular Weight

232.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4053-08-1
Record name 4-Chloro-1,8-naphthalic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4053-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione, 6-chloro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-chloro-
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Record name 4-Chloronaphthalene-1,8-dicarboxylic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloronaphthalene-1,8-dicarboxylic anhydride
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Record name 4-Chloro-1,8-naphthalic anhydride
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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